1-(4-chlorophenyl)-N,N-diethyl-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinecarboxamide core substituted with a 4-chlorophenyl group, diethyl groups, and dimethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetic acid and catalysts like copper salts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality 1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring or the phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to alter cell signaling .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides: Studied for their antitubercular properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H25ClN2O3 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N,N-diethyl-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-5-24(6-2)20(27)17-11-16-18(12-22(3,4)13-19(16)26)25(21(17)28)15-9-7-14(23)8-10-15/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
GUGSCASXKKRCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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